4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Epigenetics Cancer Research HDAC Inhibition

Medicinal chemists optimizing HDAC inhibitors require structurally unambiguous halogenated scaffolds-even minor substitution pattern changes invalidate SAR and waste synthesis cycles. 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one delivers precisely defined C4-Br/C5-Cl regiochemistry to ensure target engagement reproducibility. • Validated HDAC1 inhibitory activity (IC₅₀ = 396 nM) as a confirmed starting point for isoform selectivity optimization • Dual orthogonal synthetic handles (Br at C4, Cl at C5) enable sequential Pd-catalyzed cross-coupling for efficient focused library synthesis • Consistent ≥95% purity with batch-specific QC (NMR, HPLC); LogP 3.23 & TPSA 17.07 Ų support predictable CNS penetration tuning

Molecular Formula C9H6BrClO
Molecular Weight 245.5 g/mol
CAS No. 66790-63-4
Cat. No. B1374740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
CAS66790-63-4
Molecular FormulaC9H6BrClO
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=C(C=C2)Cl)Br
InChIInChI=1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2
InChIKeyJLFWUCQLFJKMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: Indanone Building Block for Medicinal Chemistry


4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one (CAS 66790-63-4) is a halogenated indanone derivative with the molecular formula C₉H₆BrClO and a molecular weight of 245.50 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the presence of both bromine and chlorine substituents on the indanone ring which allow for further functionalization .

WorkflowOrganic synthesis and lead optimisation
Key featureDual halogen handles (Br, Cl) for sequential functionalisation
Research contextPharmaceutical and agrochemical intermediate

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: Risks of Generic Substitution in Drug Discovery


While other halogenated indanones may appear structurally similar, simple substitution is not advisable due to the specific substitution pattern of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one (Br at C4, Cl at C5). This precise arrangement can lead to significantly different binding affinities and selectivity profiles against key therapeutic targets compared to its analogs, which may have only a single halogen or different substitution patterns. The unique combination of bromine and chlorine atoms influences the compound's lipophilicity (LogP 3.2314) and topological polar surface area (TPSA 17.07 Ų) , impacting its drug-likeness and bioavailability. This underscores the importance of procuring the exact compound to ensure reproducibility and maintain the desired activity profile in lead optimization campaigns.

This compound
Specific Br/C5 substitution pattern defines binding interactions
Well-characterised identity (InChIKey, MDL) and batch QC
Generic halogenated indanones
Altered substitution may shift lipophilicity and TPSA, affecting drug-likeness predictions
Purity and characterisation may vary, raising risk of synthetic failure
Binding affinity and selectivity profiles may not transfer

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: Quantitative Evidence for Selection and Procurement


HDAC1 Inhibition Baseline for Epigenetic Probe Development

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one demonstrates a defined, moderate inhibitory activity against human histone deacetylase 1 (HDAC1) with an IC₅₀ of 396 nM [1]. This is in stark contrast to more potent HDAC1/2 inhibitors within the same chemical space, such as the compound represented by CHEMBL123905, which exhibits a significantly higher potency with an IC₅₀ of 4.40 nM against HDAC1 and HDAC2 isolated from K562 erythroleukemia cells [2]. The difference in potency highlights that the specific substitution pattern of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is not optimized for high-affinity HDAC1 inhibition.

HDAC1 inhibition
Reported comparison
IC₅₀ 396 nM vs comparator 4.40 nM
Supports HDAC1 probe starting point
Moderate activity; not optimised for high potency
Epigenetics Cancer Research HDAC Inhibition

Physicochemical Profile Supports Library Design and Synthesis

The calculated physicochemical properties of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one offer a predictable profile for drug discovery. It has a LogP of 3.2314 and a topological polar surface area (TPSA) of 17.07 Ų . When compared to the unsubstituted parent scaffold, 2,3-dihydro-1H-inden-1-one (LogP ~2.1, TPSA ~17.1 Ų), the addition of bromo and chloro substituents significantly increases lipophilicity (Δ LogP ~ +1.1) while minimally affecting polar surface area. This shift is expected to enhance membrane permeability but may also increase non-specific protein binding compared to less lipophilic analogs.

Physicochemical profile
Class-level context
LogP 3.23, TPSA 17.07 Ų (Δ LogP +1.1 vs parent)
Supports library design with predicted ADME
In silico predictions; experimental validation advised
Medicinal Chemistry ADME Prediction Compound Library Design

Confirmed Chemical Identity for Reproducible Multi-Step Synthesis

Commercial sources provide 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one with a standard purity of 95% and supply batch-specific quality control data, including NMR, HPLC, or GC . The compound's identity is further validated by a defined InChIKey (JLFWUCQLFJKMGU-UHFFFAOYSA-N) and MDL number (MFCD18647985) . This level of characterization is essential when using it as a key building block in complex molecule synthesis, as opposed to a less rigorously defined analog like "4-bromo-indan-1-one" which may have ambiguous purity or substitution confirmation.

Chemical identity & purity
Supplier-reported
Standard purity 95%, batch-specific QC (NMR, HPLC, GC)
Reduces risk of synthetic failure from impurities
Verify batch-specific COA before use
Organic Synthesis Quality Control Analytical Chemistry

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: Research and Industrial Application Scenarios


Epigenetic Probe Development for Cancer Research

Utilize 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one as a starting scaffold for developing novel histone deacetylase (HDAC) inhibitors. Its confirmed, albeit moderate, HDAC1 inhibitory activity (IC₅₀ = 396 nM) provides a validated starting point for medicinal chemistry optimization. Researchers can leverage the dual halogen substitution to explore structure-activity relationships (SAR) and improve potency or selectivity against specific HDAC isoforms, as evidenced by the significant potency differences observed in related compounds [1].

Targeted Compound Library Synthesis for Lead Optimization

Employ this compound as a key building block in the synthesis of focused libraries for drug discovery programs. Its well-defined physicochemical properties, including a LogP of 3.23 and TPSA of 17.07 Ų, allow for predictable modulation of ADME characteristics . This is particularly valuable for medicinal chemists designing compounds intended for central nervous system (CNS) penetration or other targets requiring specific lipophilicity profiles, offering a clear advantage over using less characterized indanone analogs.

Multi-Step Synthesis of Complex Agrochemical Intermediates

Procure 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one with a standard purity of 95% for use as a reliable intermediate in multi-step organic syntheses . The presence of both bromine and chlorine atoms provides two distinct synthetic handles for sequential functionalization via cross-coupling or nucleophilic aromatic substitution reactions. This is essential for the efficient construction of complex molecules in agrochemical research, where a well-defined starting material minimizes side reactions and simplifies purification processes.

Reproducible Chemical Biology Probe Synthesis

For chemical biology studies requiring a functionalized indanone core, this compound offers a precisely defined chemical identity (InChIKey: JLFWUCQLFJKMGU-UHFFFAOYSA-N, MDL: MFCD18647985) . This ensures that the probe synthesized is structurally unambiguous, which is critical for the reproducibility of biological assays and the interpretation of target engagement studies. The availability of batch-specific QC data further supports the generation of reliable and publishable scientific results.

Application
Selection property
Validation focus
Epigenetic probe development
Defined HDAC1 inhibition context
SAR optimisation and isoform selectivity profiling
Targeted library synthesis
Predictable physicochemical profile (LogP/TPSA)
ADME property modulation and membrane permeability
Agrochemical intermediate synthesis
Dual halogen substitution handles
Sequential functionalisation and purity control
Reproducible chemical biology probe synthesis
Well-characterised identity (InChIKey, MDL)
Batch-specific QC data for assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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